molecular formula C8H11FIN3 B1422555 N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide CAS No. 1269181-33-0

N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide

Cat. No.: B1422555
CAS No.: 1269181-33-0
M. Wt: 295.1 g/mol
InChI Key: AQAJDXMFCQXSKI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide typically involves the reaction of 4-fluoro-N-methylbenzene-1-carboximidamide with an appropriate amine under specific conditions. The reaction is carried out in the presence of hydroiodic acid, which facilitates the formation of the hydroiodide salt . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide can be compared with similar compounds such as:

  • N’-amino-4-chloro-N-methylbenzene-1-carboximidamide
  • N’-amino-4-bromo-N-methylbenzene-1-carboximidamide

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications .

Properties

IUPAC Name

N-amino-4-fluoro-N'-methylbenzenecarboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3.HI/c1-11-8(12-10)6-2-4-7(9)5-3-6;/h2-5H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAJDXMFCQXSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=C(C=C1)F)NN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
Reactant of Route 2
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
Reactant of Route 3
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
Reactant of Route 4
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
Reactant of Route 5
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
Reactant of Route 6
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide

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